6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a methyl group attached to the sixth position.
Mechanism of Action
Target of Action
The primary target of 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound acts as an inhibitor of FGFR, disrupting this signaling pathway .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFR by the compound disrupts these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
6-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . The nature of these interactions involves the formation of hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region .
Cellular Effects
In cellular processes, this compound has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis. It also significantly inhibits the migration and invasion of 4T1 cells . These effects suggest that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biological studies to investigate enzyme activities and receptor interactions.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
- 1H-pyrrolo[2,3-b]pyridine derivatives
- 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
Uniqueness
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific structural configuration and the presence of a methyl group at the sixth position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-8-7(5-10-6)2-3-9-8/h4-5,9H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBGXUUDANQCDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.